molecular formula C24H30N2O4 B13997590 N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide

N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide

Cat. No.: B13997590
M. Wt: 410.5 g/mol
InChI Key: PPUSWOXITRKRSS-UHFFFAOYSA-N
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Description

N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide is a complex organic compound that features a unique structure combining a benzodioxin ring, a piperidine ring, and a hydroxypropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Attachment of the Piperidine Ring: The benzodioxin derivative is then reacted with a piperidine derivative under basic conditions to form the piperidine-benzodioxin intermediate.

    Formation of the Hydroxypropanamide Group: The final step involves the reaction of the piperidine-benzodioxin intermediate with 2-hydroxy-2-methylpropanamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced derivatives of the piperidine ring.

    Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its use as a precursor for drug development.

    Biology: The compound is used in biological assays to study its effects on various biological pathways.

    Industry: It is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar benzodioxin ring structure.

    4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another compound featuring the benzodioxin ring but with different functional groups.

    2-Benzothiazolamine, N- [ [1- [ (2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-piperidinyl]methyl]-5,7-dimethoxy-: A structurally related compound with additional functional groups.

Uniqueness

N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide is unique due to its combination of a benzodioxin ring, a piperidine ring, and a hydroxypropanamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C24H30N2O4/c1-24(2,28)23(27)25-19-11-13-26(14-12-19)15-17-7-9-18(10-8-17)22-16-29-20-5-3-4-6-21(20)30-22/h3-10,19,22,28H,11-16H2,1-2H3,(H,25,27)

InChI Key

PPUSWOXITRKRSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C3COC4=CC=CC=C4O3)O

Origin of Product

United States

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